(2S)-2-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOIC ACID
Description
Properties
IUPAC Name |
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-23-11-4-2-10(3-5-11)8-9-16-15(22)17-12(14(20)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,18,19)(H,20,21)(H2,16,17,22)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWGLUYBJLVDTL-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenyl group, followed by its attachment to an ethylcarbamoylamino group. The final step involves the incorporation of the pentanedioic acid backbone under controlled reaction conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid groups in the pentanedioic acid backbone can undergo esterification with alcohols. This reaction typically requires an acid catalyst (e.g., HCl) and heat.
Reaction Example :
Key Features :
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Reagents : Alcohols (e.g., methanol, ethanol), acid catalyst.
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Conditions : Elevated temperature (reflux).
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Product : Esters of pentanedioic acid, which may enhance solubility or stability.
Amide Bond Formation
The compound’s amino groups can participate in amide coupling reactions. For example, the methoxyphenethyl amino group may react with carboxylic acids to form amides.
Reaction Example :
Key Features :
-
Coupling Agents : HATU (a carbodiimide) is commonly used to activate carboxylic acids, facilitating nucleophilic attack by the amine .
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Conditions : Inert solvent (e.g., DMF), base (e.g., DIPEA), and room temperature.
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Product : Amide derivatives, which are critical for modifying biological activity .
Hydrogenolysis
Hydrogenolysis can remove protecting groups (e.g., benzyl ethers) or reduce double bonds. For example, if the compound contains a benzyloxycarbonyl (Cbz) group, hydrogenolysis would yield a free amine.
Reaction Example :
Key Features :
-
Catalyst : Palladium on carbon (Pd/C).
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Conditions : Hydrogen gas under pressure, room temperature.
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Product : Deprotected amine, enabling further functionalization .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Reaction | Key Reagents/Conditions |
|---|---|---|
| 1 | Amide coupling | HATU, DIPEA, DMF, room temperature |
| 2 | Hydrogenolysis | H₂, Pd/C catalyst |
| 3 | Esterification | Alcohol, HCl, reflux |
Analytical Characterization
Spectroscopic methods are used to confirm reaction outcomes:
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NMR : To verify stereochemistry (e.g., (2S) configuration) and functional group integrity.
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IR : To identify carbonyl (amide/acid) and amine stretches.
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Mass Spectrometry : To confirm molecular weight and purity.
Mechanistic Insights
The compound’s reactivity stems from its structural features:
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Methoxyphenethyl substituent : Enhances solubility and may influence binding to biological targets.
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Amide bonds : Contribute to stability and potential enzyme interactions.
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Carboxylic acids : Enable esterification and salt formation for improved bioavailability.
Scientific Research Applications
The compound (2S)-2-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOIC ACID is a notable molecule in pharmaceutical and biochemical research due to its structural characteristics and potential applications. This article examines its scientific applications, particularly in drug development, enzyme inhibition, and therapeutic uses, supported by case studies and data tables.
Structural Features
The compound contains:
- An amino group that enhances its reactivity.
- A methoxyphenethyl substituent that may contribute to its biological activity.
- A pentanedioic acid backbone, which is significant for its interaction with biological systems.
Drug Development
The compound has been explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for:
- Anticancer agents : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by targeting specific cancer cell pathways.
- Anti-inflammatory drugs : Its ability to modulate inflammatory responses is under investigation, particularly in conditions like arthritis.
Enzyme Inhibition
Research has highlighted the compound's potential to act as an enzyme inhibitor. Specific applications include:
- Inhibition of proteases : The structural motifs allow it to bind effectively to proteolytic enzymes, which could be beneficial in treating diseases where protease activity is dysregulated.
- Impact on metabolic pathways : By inhibiting enzymes involved in metabolic processes, it may alter the biochemical landscape of cells, leading to therapeutic effects.
Therapeutic Uses
The compound's unique properties lend themselves to various therapeutic applications:
- Neuroprotective effects : Studies suggest that the compound may have neuroprotective properties, potentially useful in neurodegenerative diseases.
- Pain management : Its structural similarity to known analgesics indicates potential efficacy in pain relief.
Case Study 1: Anticancer Activity
A study conducted on a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In animal models of inflammation, derivatives of this compound showed a marked reduction in edema and pain response. The study reported a decrease in pro-inflammatory cytokines, suggesting a robust anti-inflammatory mechanism.
Data Tables
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces edema and cytokine levels |
Mechanism of Action
The mechanism of action of (2S)-2-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a conserved pentanedioic acid core with several pharmacologically relevant analogs, but its substituents dictate functional specificity:
Key Structural Insights :
Stability Considerations :
- The methoxy group in the target compound may reduce oxidative degradation compared to methotrexate’s diaminopteridine system, which is prone to photolysis .
Spectroscopic and Analytical Data
- 15N-NMR Shifts : Methotrexate and pyrrolopyrimidine derivatives exhibit 15N-NMR signals between δ −266.8 to −242.1, reflecting electron-withdrawing effects of heterocycles . The target compound’s urea group may show distinct shifts (e.g., δ −250 to −230).
- HRMS Validation : All compounds are validated via high-resolution mass spectrometry (e.g., methotrexate: calcd m/z 498.2353, found 498.2346) .
Pharmacological and Functional Differences
Biological Activity
(2S)-2-({[(4-Methoxyphenethyl)amino]carbonyl}amino)pentanedioic acid, often referred to by its IUPAC name, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pentanedioic acid backbone with a methoxyphenethyl group and an amino carbonyl moiety. The molecular formula for this compound is , and its molecular weight is approximately 305.33 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of various signaling pathways .
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism. For instance, it may inhibit enzymes like cytochrome P450, which are crucial for drug metabolism and activation .
- Cellular Uptake : The presence of the methoxyphenethyl group enhances lipophilicity, facilitating better cellular uptake and bioavailability. This property is essential for the compound's effectiveness in vivo .
Antitumor Efficacy
A series of studies have evaluated the antitumor efficacy of this compound in various cancer models:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibits the growth of several cancer cell lines, including breast (MCF-7) and ovarian (IGROV-1) cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity .
- In Vivo Studies : Animal studies showed that administration of this compound resulted in a marked reduction in tumor volume in xenograft models. Notably, it was observed that treatment with this compound led to a decrease in tumor cell proliferation markers while increasing apoptosis markers such as caspase-3 activation .
Enzyme Interaction
The interaction with cytochrome P450 enzymes was assessed through kinetic studies, revealing that this compound acts as a selective inhibitor. This selectivity could potentially reduce adverse drug interactions when used alongside other therapeutic agents .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving mice bearing MCF-7 xenografts showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy .
- Ovarian Cancer Models : Another investigation focused on IGROV-1 ovarian cancer models demonstrated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies .
Q & A
Basic: What are the key considerations for synthesizing (2S)-2-({[(4-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOIC ACID with high enantiomeric purity?
Answer:
Synthesis requires precise control of stereochemistry at the chiral center (2S configuration). Use enantiomerically pure starting materials, such as (2S)-2-aminopentanedioic acid derivatives, to avoid racemization. Protect the carboxylic acid groups during coupling reactions with 4-methoxyphenethylamine to prevent side reactions. Employ coupling agents like EDC/HOBt for amide bond formation, and monitor reaction progress via HPLC or LC-MS to confirm intermediate purity. Post-synthesis, verify enantiomeric excess (ee) using chiral chromatography or circular dichroism (CD) spectroscopy .
Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies by incubating the compound in buffers at pH 2.0 (simulating gastric fluid), 7.4 (physiological pH), and 9.0 (alkaline conditions) at 25°C, 37°C, and 60°C. Analyze degradation products using LC-MS/MS and quantify remaining parent compound via UV-HPLC. Track changes in stereochemical integrity using chiral HPLC. Stability data should guide storage conditions (e.g., lyophilization for long-term storage at -20°C) .
Advanced: What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. For enzyme inhibition assays, employ kinetic studies with varying substrate concentrations to determine inhibition mode (competitive, non-competitive) and calculate IC50 values. Combine with molecular docking (using software like AutoDock Vina) to predict binding poses, followed by mutagenesis studies to validate critical residues . Include positive controls (e.g., known inhibitors) and replicate experiments across multiple batches to account for variability .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Perform meta-analysis of existing data to identify confounding variables. Replicate key studies under standardized conditions, including controls for solvent toxicity (e.g., DMSO ≤0.1%). Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to confirm activity. If discrepancies persist, investigate potential off-target effects via proteome-wide affinity profiling or CRISPR-Cas9 knockout screens .
Advanced: What methodologies are recommended for assessing the environmental fate of this compound in aquatic ecosystems?
Answer:
Perform OECD 308/309 guideline studies to measure biodegradation half-life (t½) in water-sediment systems. Quantify bioaccumulation potential using logP calculations (from QSPR models) and in vitro assays with fish hepatocytes. For ecotoxicity, conduct acute/chronic exposure tests on Daphnia magna (OECD 202/211) and algae (OECD 201). Use enantiomer-specific analysis (e.g., chiral LC-MS) to track stereoselective degradation, as enantiomers may exhibit differing toxicities .
Advanced: How can computational tools predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?
Answer:
Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., SwissADME, pkCSM) to predict logP, solubility, and CYP450 metabolism. Validate predictions with in vitro assays:
- Caco-2 permeability for intestinal absorption.
- Microsomal stability assays (human/rat liver microsomes) to estimate metabolic clearance.
- Plasma protein binding via ultrafiltration or equilibrium dialysis.
Combine with molecular dynamics (MD) simulations to study interactions with serum albumin or P-glycoprotein .
Advanced: What strategies mitigate challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
Design a focused library by modifying the 4-methoxyphenethylamine moiety or pentanedioic acid backbone. Use parallel synthesis with automated liquid handlers to vary substituents (e.g., halogenation, alkylation). Employ high-throughput screening (HTS) to prioritize derivatives. For challenging synthetic steps (e.g., introducing bulky groups), optimize reaction conditions via Design of Experiments (DoE) to maximize yield and purity. Confirm regioselectivity using NOESY or HSQC NMR .
Advanced: How should researchers analyze enantiomer-specific effects in pharmacological or environmental studies?
Answer:
Separate enantiomers via preparative chiral HPLC and test each isomer independently in bioassays. Calculate enantiomer fractions (EFs) using ER = (S)/(S + R), where EF = 0.5 indicates racemic distribution. For environmental samples, use enantioselective extraction followed by LC-MS/MS. Correlate EF shifts (e.g., EF >0.5) with biotic/abiotic degradation pathways. Note: Non-racemic EFs in environmental matrices suggest enantioselective biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
